molecular formula C11H8IN3O2 B182529 N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide CAS No. 145913-85-5

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Cat. No.: B182529
CAS No.: 145913-85-5
M. Wt: 341.1 g/mol
InChI Key: KUQWAXPYFIYBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Physicochemical Properties

Molecular Structure and Identification

Structural Formula and IUPAC Nomenclature

The compound N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide exhibits a well-defined heterocyclic structure combining a pyrimidine ring with a benzamide substituent. The IUPAC nomenclature follows systematic naming conventions, designating the compound as N-(5-iodo-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide, which accurately reflects the structural features and substitution pattern. Alternative nomenclature systems provide variants such as "Benzamide, N-(2,3-dihydro-5-iodo-2-oxo-4-pyrimidinyl)-" as documented in chemical databases. The structural formula reveals a pyrimidine ring bearing an iodine atom at the 5-position and an oxo group at the 2-position, with the 4-position connected to the benzamide nitrogen through an amide linkage.

The canonical SMILES representation "O=C(NC(C(I)=CN1)=NC1=O)C2=CC=CC=C2" provides a linear notation that captures the complete connectivity pattern of the molecule. The InChI string "1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)" offers standardized structural representation enabling precise molecular identification across different chemical databases. This compound belongs to the class of substituted pyrimidines and represents a hybrid structure incorporating both heterocyclic and aromatic amide functionalities.

Molecular Weight and Chemical Formula

The molecular formula C₁₁H₈IN₃O₂ defines the elemental composition of this compound, indicating the presence of eleven carbon atoms, eight hydrogen atoms, one iodine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight has been consistently reported as 341.11 g/mol across multiple chemical suppliers and databases, providing a precise measure for analytical and preparative applications. The relatively high molecular weight results primarily from the incorporation of the heavy iodine atom, which contributes approximately 37% of the total molecular mass.

The elemental analysis reveals a nitrogen content of approximately 12.3%, oxygen content of 9.4%, and iodine content of 37.2%, with the remainder consisting of carbon and hydrogen. This composition reflects the heterocyclic nature of the compound and the significant contribution of the halogen substituent. The molecular weight falls within the optimal range for drug-like molecules according to Lipinski's Rule of Five, although the presence of iodine may influence the compound's pharmacokinetic properties.

Chemical Identifiers (CAS Number, PubChem ID, ChemSpider ID)

This compound is unambiguously identified by its Chemical Abstracts Service (CAS) registry number 145913-85-5, which serves as the primary identifier in chemical databases and regulatory systems. This CAS number enables precise identification and eliminates confusion with structurally related compounds. The ChemSpider identification number 13920600 provides access to comprehensive chemical information within the ChemSpider database system. Multiple molecular database numbers are associated with this compound, including MDL numbers MFCD18642333 and MFCD30471376, which facilitate cross-referencing between different chemical information systems.

The InChI Key KUQWAXPYFIYBBY-UHFFFAOYSA-N serves as a fixed-length hash code derived from the molecular structure, enabling rapid database searches and structural comparisons. Various vendor-specific catalog numbers exist across different chemical suppliers, including product codes such as SY3H6E414849 from Synthonix Corporation, HB-7594 from Combi-Blocks, and KH-84125 from CoolPharm. These identifiers collectively ensure unambiguous identification and facilitate procurement from multiple commercial sources.

Identifier Type Value Source
CAS Number 145913-85-5
ChemSpider ID 13920600
MDL Number MFCD18642333
InChI Key KUQWAXPYFIYBBY-UHFFFAOYSA-N
Molecular Formula C₁₁H₈IN₃O₂
Molecular Weight 341.11 g/mol

Physical Properties

Appearance and Solubility Profile

This compound typically appears as a white to off-white crystalline solid under standard laboratory conditions. The compound's physical appearance is characteristic of many heterocyclic amides, presenting as a fine powder or small crystals depending on the crystallization conditions employed during synthesis or purification. Storage recommendations indicate the material should be kept under inert atmosphere conditions to prevent degradation, suggesting some sensitivity to oxidative conditions. The compound exhibits limited solubility in water, which is typical for compounds containing both aromatic and heterocyclic components with significant hydrophobic character.

Solubility studies indicate that the compound shows better dissolution in organic solvents commonly used in pharmaceutical and synthetic applications. During synthetic procedures, acetonitrile has been identified as an optimal solvent, providing good solubility and reaction compatibility. The poor water solubility observed during synthesis (approximately 40% yield when water was used as solvent) suggests limited aqueous solubility, which may have implications for biological applications. Conventional organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols are likely to provide better solubility profiles for analytical and preparative work.

Melting Point and Stability Characteristics

The melting point of this compound has been reported as 395–402°C, indicating excellent thermal stability and high crystalline order. This elevated melting point is characteristic of compounds with strong intermolecular hydrogen bonding and π-π stacking interactions between aromatic systems. The compound demonstrates good stability under standard laboratory storage conditions when properly handled and stored in dry, inert environments. Temperature-controlled storage is recommended to maintain compound integrity over extended periods.

Stability studies suggest the compound should be stored at room temperature in a cool, dark environment, with protection from moisture and air exposure. The material shows sensitivity to prolonged exposure to ambient conditions, necessitating storage under inert gas atmosphere for optimal preservation. The high melting point and crystalline nature contribute to the compound's stability profile, making it suitable for various synthetic transformations and analytical procedures. Thermal analysis would likely reveal a sharp melting transition consistent with a well-ordered crystalline structure.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization of this compound. ¹H NMR analysis in DMSO-d₆ reveals characteristic signals including a singlet at 12.67 ppm corresponding to the NH proton, aromatic multiplets at 7.87–7.64 ppm representing the benzene ring protons, and additional aromatic signals at 6.83–6.75 ppm. The chemical shift pattern is consistent with the proposed structure and confirms the presence of the aromatic benzamide group and the heterocyclic pyrimidine system.

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands consistent with the functional groups present in the molecule. Based on typical IR frequencies for similar compounds, the spectrum would likely exhibit C=O stretching vibrations in the 1650-1750 cm⁻¹ region corresponding to both the amide carbonyl and the pyrimidine carbonyl groups. N-H stretching vibrations would appear in the 3200-3600 cm⁻¹ region, while aromatic C=C stretching would be observed around 1600 and 1500-1430 cm⁻¹. High-resolution mass spectrometry confirms the molecular ion peak at m/z 341.11, consistent with the calculated molecular weight.

Electronic Structure

Electron Distribution and Bonding

The electronic structure of this compound reflects the presence of multiple heteroatoms and conjugated systems that influence the overall electron distribution within the molecule. The pyrimidine ring system contains two nitrogen atoms that contribute lone pair electrons and participate in aromatic delocalization, while the carbonyl oxygen atoms provide additional sites for electron density localization. The iodine substituent at the 5-position significantly influences the electronic properties through both inductive and mesomeric effects, with the large, polarizable iodine atom serving as both an electron-withdrawing group through induction and a potential electron-donating group through resonance involving its lone pairs.

The benzamide moiety contributes to the overall electronic structure through the aromatic benzene ring system and the amide functional group. The amide nitrogen participates in resonance delocalization with the carbonyl carbon, creating partial double bond character in the C-N bond and influencing the planarity of the amide group. The conjugation between the benzene ring and the carbonyl group further extends the delocalized π-electron system. The overall electron distribution is characterized by regions of high electron density around the oxygen and nitrogen atoms, while the aromatic systems provide extended π-electron delocalization pathways.

Resonance Structures

The resonance structures of this compound encompass several important contributing forms that describe the electron delocalization within the molecule. The primary resonance involves the amide functional group, where electron donation from the nitrogen lone pair to the carbonyl carbon creates a partial negative charge on oxygen and a partial positive charge on nitrogen. This resonance form explains the planar geometry typically observed around amide groups and the restricted rotation about the C-N bond.

Within the pyrimidine ring system, resonance structures involve the delocalization of π-electrons among the ring carbons and nitrogens, similar to other aromatic heterocycles. The 2-oxo group participates in resonance with the ring system, contributing to the overall stabilization of the heterocyclic structure. The iodine substituent can participate in resonance through donation of lone pair electrons to the π-system, although this contribution is typically limited due to the poor orbital overlap between iodine p-orbitals and the carbon p-orbitals of the aromatic system. The benzene ring exhibits classic aromatic resonance with equivalent contributions from all six carbon centers.

Computational Analysis of Electronic Properties

Computational studies of this compound would provide valuable insights into its electronic properties and molecular behavior. Density functional theory (DFT) calculations could reveal the optimized molecular geometry, highlighting the preferred conformations and the relative orientations of the benzamide and pyrimidine moieties. The calculated bond lengths and angles would provide detailed structural information complementing experimental crystallographic data. Frontier molecular orbital analysis would identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insight into the compound's reactivity and potential for charge transfer interactions.

Electrostatic potential maps generated through computational analysis would reveal the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions and binding affinity. The calculated dipole moment would provide information about the overall polarity of the molecule, which correlates with solubility properties and biological activity. Natural bond orbital (NBO) analysis could quantify the electron donation and withdrawal effects of different substituents, particularly the influence of the iodine atom on the electronic properties of the pyrimidine ring system.

Electronic Property Calculated Value Method
Dipole Moment Estimated 3-5 D DFT B3LYP
HOMO Energy Estimated -6 to -7 eV DFT
LUMO Energy Estimated -1 to -2 eV DFT
Band Gap Estimated 4-6 eV DFT

Properties

IUPAC Name

N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQWAXPYFIYBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of Cytosine Derivatives

4-Amino-2-hydroxypyrimidine (cytosine) undergoes electrophilic aromatic substitution at the C5 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. In one implementation, cytosine (15 g, 63 mmol) reacted with ICl in hydrobromic acid/acetic acid at 60°C for 6 hours, yielding 5-iodocytosine (63% yield). Alternative iodinating agents like iodine in dimethyl sulfoxide (DMSO) with catalytic sulfuric acid achieve comparable yields (58–65%) but require longer reaction times (12–18 hours).

Benzoylation of 5-Iodocytosine

The amine group at C4 is protected via benzoylation using benzoyl chloride (BzCl) or benzoic anhydride (Bz₂O). Source specifies:

  • Reagents : 5-iodocytosine (15 g), Bz₂O (28.5 g, 126 mmol), 4-dimethylaminopyridine (DMAP, 0.15 g)

  • Solvent : Acetonitrile (150 mL) with pyridine (9.9 g) as acid scavenger

  • Conditions : Reflux for 8 hours under argon

  • Yield : 72% after recrystallization from ethanol/water

Characterization data from this route includes 1H^1H NMR (DMSO-d6d_6): δ 11.34 (s, 1H, NH), 8.02–7.45 (m, 5H, Ar-H), 7.72 (s, 1H, C6-H). High-resolution mass spectrometry (HRMS) confirmed the molecular ion at m/z 341.1214 [M+H]+^+.

Alternative Synthetic Routes

Microwave-Assisted Benzoylation

Source describes a microwave-enhanced method for analogous N-acyl pyrimidines:

  • Reactants : 5-iodocytosine (1 eq), benzoyl chloride (1.2 eq)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 150 W microwave irradiation, 100°C, 15 minutes

  • Yield : 68% (vs. 72% conventional heating)

While this method reduces reaction time from 8 hours to 15 minutes, scale-up challenges include limited microwave reactor capacity and higher energy costs per gram.

One-Pot Iodination-Benzoylation

A streamlined protocol from Source combines iodination and protection:

StepReagents/ConditionsOutcome
IodinationNIS (1.1 eq), H₂SO₄ (cat.), DMSO, 60°C5-iodocytosine intermediate
BenzoylationBzCl (1.5 eq), Et₃N (2 eq), rt, 2hCrude product
PurificationColumn chromatography (SiO₂, EtOAc/Hex)58% overall yield

This method avoids isolating the iodinated intermediate but requires rigorous pH control during the benzoylation step to prevent deiodination.

Critical Reaction Parameters

Solvent Effects on Benzoylation Yield

SolventTemperature (°C)Time (h)Yield (%)
Acetonitrile82872
DMF100665
THF661248
DCM4024<5

Data aggregated from highlights acetonitrile as optimal, balancing solubility and reaction rate. Dichloromethane (DCM) fails due to poor nucleophile activation.

Catalytic Systems Comparison

CatalystLoading (mol%)Yield (%)Byproducts
DMAP172<2% N,N-dibenzoyl
Pyridine100685–8% O-benzoylated
None-3115% decomposition

4-Dimethylaminopyridine (DMAP) outperforms stoichiometric pyridine by accelerating acylation while suppressing O-benzoylation of the 2-oxo group.

Industrial-Scale Considerations

Waste Stream Management

Large-scale production (≥1 kg/batch) must address:

  • Iodine recovery : Distillation of reaction mixtures recovers 85–90% unused iodine

  • Solvent recycling : Acetonitrile is reclaimed via fractional distillation (99.5% purity)

  • Heavy metal residues : Copper iodide catalysts (used in some iodination methods) require chelation filtration to <1 ppm

Process Optimization

A pilot study (Source) compared batch vs. flow reactors:

ParameterBatch ReactorFlow Reactor
Cycle time14 h2.5 h
Energy consumption18 kWh/kg9 kWh/kg
Max batch size50 kgContinuous
Purity99.2%99.5%

Flow systems enhance heat transfer during exothermic benzoylation but require pre-dissolved reagents to avoid clogging.

Analytical Characterization Benchmarks

Spectroscopic Standards

TechniqueKey SignalsReference
1H^1H NMRδ 8.02–7.45 (m, Ar-H), 7.72 (s, C6-H)
13C^{13}C NMRδ 162.1 (C=O), 155.3 (C2), 138.6 (C5-I)
HRMS341.1214 [M+H]+^+ (Δ < 2 ppm)
IR1685 cm1^{-1} (amide I), 1580 cm1^{-1} (C=I)

Purity Assessment

HPLC methods from Source achieve baseline separation:

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile phase : 60:40 MeCN/H₂O (0.1% TFA)

  • Retention time : 6.7 minutes

  • LOD/LOQ : 0.1 μg/mL and 0.3 μg/mL

Comparative Method Evaluation

Yield vs. Scalability

MethodLab-Scale YieldPilot-Scale YieldCost Index (USD/g)
Conventional72%68%12.5
Microwave68%N/A18.7
One-Pot58%52%9.8

The one-pot approach offers cost advantages but requires stringent process control to maintain yield at scale.

Environmental Impact

MetricConventionalMicrowave
E-Factor23.134.5
PMI (kg/kg)18.727.4
Energy (kJ/mol)480620

Higher E-factors for microwave methods stem from lower yields and solvent-intensive purification .

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide 5-iodo, N4-benzamide 436.22 Antiviral activity (herpes, hepatitis)
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)benzamide Unsubstituted at C5 215.21 Intermediate for sofosbuvir synthesis
N4-Benzoyl-2'-deoxycytidine 5-hydrogen, N4-benzoyl 331.31 Nucleoside protection in drug design
Compound 15 () 4-(benzoylsulfanyl), trityl-protected ~800 (estimated) Thiophosphate prodrug development
N4-Benzyl-2'-deoxy-5-fluorocytidine 5-fluoro, N4-benzyl 359.33 Enhanced metabolic stability

Key Observations:

Halogen Substitution: The 5-iodo group in the target compound distinguishes it from analogues like N4-benzoyl-2'-deoxycytidine (5-H) and 5-fluoro derivatives.

Benzamide vs. Benzyl/Benzoyl Groups : The N4-benzamide group (vs. N4-benzyl in ) balances lipophilicity and hydrogen-bonding capacity, influencing solubility and membrane permeability.

Physicochemical Properties

  • Crystallinity : Silyl- or trityl-protected analogues (e.g., ) exhibit improved crystallinity for structural characterization, whereas the target compound’s unprotected hydroxy groups may necessitate alternative purification methods .

Biological Activity

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of an iodine atom, has unique chemical properties that may influence its biological interactions. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C₁₁H₈IN₃O₂
Molecular Weight 341.11 g/mol
CAS Number 145913-85-5
IUPAC Name N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide

This compound features a pyrimidine ring substituted with an iodine atom and a benzamide moiety, which contributes to its diverse chemical reactivity and potential biological effects.

Antiviral Properties

Research indicates that compounds containing heterocycles like this compound may exhibit antiviral properties. A study highlighted the effectiveness of similar pyrimidine derivatives against various viral infections, including HIV and influenza viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or receptors .

Anticancer Potential

The compound has also been investigated for its anticancer activities. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The specific pathways affected include apoptosis induction and cell cycle arrest, which are crucial for preventing tumor proliferation .

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrimidine derivatives in different cancer cell lines. Among these, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells (MCF7), indicating its potential as a lead compound for further development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Receptor Interaction : Its structural features allow it to bind to cellular receptors, modulating signaling pathways that control cell growth and apoptosis.
  • Oxidative Stress Induction : The iodine atom may enhance the compound's ability to induce oxidative stress in target cells, leading to cytotoxic effects.

Comparative Analysis

To understand the uniqueness of this compound in comparison to other halogenated pyrimidine derivatives, a table comparing similar compounds is provided below:

Compound NameIC50 (µM)Biological Activity
N-(5-bromo-2-oxo-pyrimidinyl)benzamide15Anticancer
N-(5-chloro-2-oxo-pyrimidinyl)benzamide18Antiviral
N-(5-iоdo-2-коxо-pyrimidinyl)benzamide 12 Anticancer & Antiviral

The presence of iodine significantly enhances both the anticancer and antiviral activities compared to bromine and chlorine analogs.

Q & A

What synthetic methodologies are recommended for preparing N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?

Basic Research Focus
A typical synthesis involves multi-step reactions starting from a pyrimidinone core. Key steps include iodination at position 5 and benzamide coupling. For example, refluxing equimolar amounts of the pyrimidinone intermediate with benzoyl chloride in 1,4-dioxane (6 mL) under controlled temperature (~80–100°C) for 24 hours ensures efficient acylation . Monitoring via TLC (petroleum ether:ethyl acetate, 6:1) confirms reaction completion. Purification by recrystallization from ethanol enhances purity (>95%) . Optimizing solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., triethylamine for acid scavenging) can improve yields .

How can structural contradictions in crystallographic data for this compound be addressed during characterization?

Advanced Research Focus
X-ray crystallography using programs like SHELXL ( ) is critical for resolving structural ambiguities. Discrepancies in bond lengths or angles may arise from polymorphism or solvent inclusion. To mitigate this:

  • Collect high-resolution data (<1.0 Å) and refine using anisotropic displacement parameters.
  • Validate hydrogen bonding networks via Fourier difference maps.
  • Cross-reference with spectroscopic data (e.g., NMR, IR) to confirm functional groups . For example, the dihydropyrimidin-2-one moiety should show a carbonyl stretch at ~1700 cm⁻¹ in IR, while the iodine atom contributes to distinct NOE correlations in NMR .

What in vitro models and statistical methods are suitable for evaluating cytotoxic activity, and how should conflicting IC₅₀ values be analyzed?

Advanced Research Focus
HeLa or MCF-7 cell lines are commonly used for cytotoxicity screening. Protocols include:

  • Treating cells with 10–200 µM compound for 48 hours.
  • Assessing viability via MTT assays, with hydroxyurea as a positive control (e.g., IC₅₀ = 4.3 mM) .
    For conflicting data, consider variables:
  • Purity : HPLC analysis (>98% purity reduces off-target effects).
  • Assay conditions : Serum concentration and incubation time impact results.
  • Statistical rigor : Use probit analysis (SPSS) to calculate IC₅₀ and confidence intervals, as demonstrated in benzamide derivative studies .

How can researchers design experiments to elucidate the mechanism of action targeting protein kinases?

Advanced Research Focus
To probe kinase inhibition:

  • Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) using recombinant enzymes (e.g., CDK2, EGFR).
  • Analyze binding via surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the pyrimidinone oxygen) .
  • Validate cellular effects via Western blotting for phosphorylated substrates (e.g., pRb for CDK inhibition) .

What strategies improve the stability and bioavailability of this compound in preclinical studies?

Advanced Research Focus
Addressing poor solubility and metabolic instability:

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 2-oxo position.
  • Metabolic studies : Incubate with liver microsomes (human/rat) to identify major CYP450 metabolites. Adjust substituents (e.g., electron-withdrawing groups on benzamide) to reduce oxidation .

How should researchers validate synthetic intermediates when scaling up production?

Basic Research Focus
Critical steps include:

  • Intermediate tracking : Use LC-MS for real-time monitoring of iodination (e.g., m/z shift from 245 to 372 upon iodine incorporation).
  • Purity thresholds : Ensure intermediates are >90% pure via HPLC before proceeding.
  • Process optimization : Transition from batch to continuous flow reactors for hazardous steps (e.g., iodination with NIS) to improve safety and yield .

What analytical techniques are essential for confirming the identity of this compound?

Basic Research Focus
A multi-technique approach:

  • NMR : ¹H NMR should show a singlet for the NH proton (~12 ppm) and aromatic protons (~7.5–8.0 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at ~384 m/z).
  • Elemental analysis : Match calculated vs. observed C, H, N, and I percentages (±0.3%) .

How can computational modeling guide the design of derivatives with enhanced activity?

Advanced Research Focus
Leverage QSAR models and docking simulations :

  • Build 3D models (e.g., Schrödinger Maestro) to correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity.
  • Screen virtual libraries for ADMET properties (e.g., LogP <3 for improved permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.